molecular formula C14H25NO2S B1447593 Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1782319-83-8

Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No. B1447593
CAS RN: 1782319-83-8
M. Wt: 271.42 g/mol
InChI Key: WBMPMFJKSAWSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C14H25NO2S . It is used in the preparation of various derivatives .


Physical And Chemical Properties Analysis

“Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate” has a molecular weight of 271.42 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Modification

tert-Butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate (Boc-OASUD) is a compound primarily used in the synthesis and chemical modification of various substances. It serves as a reagent for introducing the Boc protecting group to amines, particularly in the preparation of N-Boc-amino acids. This process is crucial as it ensures the stability and purity of N-Boc-amino acids and their esters without causing racemization, making Boc-OASUD a superior alternative to di-tert-butyl dicarbonate due to its solid state and enhanced stability (Rao et al., 2017).

Derivative Synthesis

The compound and its derivatives serve as intermediates in synthesizing various bifunctional structures. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is synthesized through efficient routes and is useful for selective derivation, providing access to novel compounds complementing piperidine ring systems (Meyers et al., 2009). Similarly, compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate engage in reactions yielding isomeric condensation products, opening pathways for creating potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Synthesis of Complex Structures

The compound is instrumental in synthesizing complex molecular structures. For instance, an efficient synthesis method for novel trispiropyrrolidine/thiapyrrolizidines involves 1,3-dipolar cycloaddition reaction of azomethine ylides with a novel dipolarophile using deep eutectic solvent (DES), which acts as both a catalyst and a solvent. This method enables the creation of intricate compounds with multiple stereocenters in a single operation (Singh & Singh, 2017).

Applications in NMR Spectroscopy

In NMR spectroscopy, the absolute configurations of certain derivatives of this compound are determined, aiding in understanding their stereochemistry. This application is crucial in comprehending the molecular structure and behavior of these compounds (Jakubowska et al., 2013).

properties

IUPAC Name

tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-13(2,3)17-12(16)15-8-4-14(5-9-15)6-10-18-11-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPMFJKSAWSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.